N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring and a naphthylsulfonyl group
Preparation Methods
The synthesis of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce these groups onto the pyrazole ring.
Attachment of the naphthylsulfonyl group: This step involves sulfonylation reactions, where the naphthyl group is introduced using sulfonyl chlorides in the presence of a base.
Final coupling: The final step involves coupling the pyrazole derivative with the naphthylsulfonyl group under appropriate conditions to form the target compound.
Chemical Reactions Analysis
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can be compared with other pyrazole derivatives and naphthylsulfonyl compounds. Similar compounds include:
N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE: Differing by the absence of the ethyl group.
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE: Differing by the absence of the methyl group.
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-BENZENESULFONYL)PROPANAMIDE: Differing by the substitution of the naphthyl group with a benzene group.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H23N3O3S/c1-3-23-15(2)18(14-22-23)13-21-20(24)10-11-27(25,26)19-9-8-16-6-4-5-7-17(16)12-19/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,21,24) |
InChI Key |
YOJOHJGMLWXQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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